3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a hydrochloride salt form of 3-(1,4-oxazepan-4-yl)propan-1-ol, which contains an oxazepane ring, a seven-membered heterocyclic structure with one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride typically involves the reaction of 1,4-oxazepane with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to crystallization and filtration to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepane ring can be reduced to form a saturated heterocyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(1,4-oxazepan-4-yl)propanal or 3-(1,4-oxazepan-4-yl)propanone.
Reduction: Formation of 3-(1,4-oxazepan-4-yl)propan-1-amine.
Substitution: Formation of 3-(1,4-oxazepan-4-yl)propyl chloride or bromide.
Scientific Research Applications
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The oxazepane ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1,4-Oxazepan-4-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(1,4-Oxazepan-4-yl)propyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
3-(1,4-Oxazepan-4-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is unique due to its specific combination of an oxazepane ring and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1,4-oxazepan-4-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-6-1-3-9-4-2-7-11-8-5-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZDUPUDOFCOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.